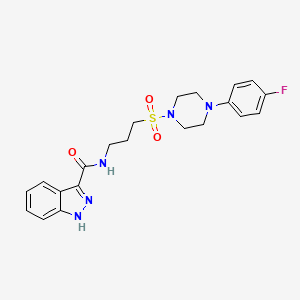
N-(3-((4-(4-氟苯基)哌嗪-1-基)磺酰基)丙基)-1H-吲唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and an indazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
科学研究应用
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
作用机制
The mechanism of action of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target .
相似化合物的比较
Similar Compounds
Similar compounds include other piperazine derivatives and indazole-based molecules, such as:
- 1-(4-Fluorophenyl)piperazine
- 3-(4-(Substituted)piperazin-1-yl)cinnolines
Uniqueness
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
生物活性
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Indazole Core : A bicyclic structure that is often associated with various biological activities.
- Piperazine Ring : Known for its role in enhancing the bioavailability and pharmacological profile of compounds.
- Fluorophenyl Group : The presence of fluorine can enhance lipophilicity and metabolic stability.
The molecular formula is C16H20FN5O3S, with a molecular weight of approximately 376.41 g/mol.
Research indicates that the biological activity of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide primarily involves:
- Kinase Inhibition : The compound has been shown to inhibit specific protein kinases, which are crucial in regulating cell proliferation and survival pathways. This inhibition can lead to decreased tumor growth in cancer models.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria and certain fungal strains.
- Neuropharmacological Effects : The piperazine moiety may contribute to central nervous system activity, making it a candidate for treating neurological disorders.
Biological Activity Data
Case Studies
- Antitumor Efficacy : A study evaluating the compound's effect on various cancer cell lines demonstrated significant cytotoxicity, particularly in breast cancer models. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.
- Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, indicating potential for treating infections related to biofilm-associated bacteria.
- Neuropharmacology : Animal studies indicated that administration of the compound resulted in reduced anxiety-like behavior, suggesting its potential as an anxiolytic agent.
属性
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O3S/c22-16-6-8-17(9-7-16)26-11-13-27(14-12-26)31(29,30)15-3-10-23-21(28)20-18-4-1-2-5-19(18)24-25-20/h1-2,4-9H,3,10-15H2,(H,23,28)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWFZPSKPQNDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














